Cas no 918667-28-4 (2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride)

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride is a fluorinated benzoic acid derivative with a primary amine functionality. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt form improves solubility and handling properties, facilitating its use in reactions requiring controlled pH conditions. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators, due to its electron-withdrawing and steric effects. Its structural features also make it a candidate for further functionalization in medicinal chemistry applications. High-purity grades ensure consistent performance in synthetic workflows.
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride structure
918667-28-4 structure
Product Name:2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
CAS No:918667-28-4
MF:C8H7ClF3NO2
MW:241.594891786575
CID:3043246
PubChem ID:69050497
Update Time:2025-10-28

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride
    • YGSNRIVWQPNEIT-UHFFFAOYSA-N
    • AK671133
    • 2-amino-6-trifluoromethylbenzoic acid hydrochloride
    • 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
    • 6-(Trifluoromethyl)anthranilic Acid Hydrochloride
    • 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID HCL
    • CS-0041525
    • 2-Amino-6-(trifluoromethyl)benzoicacidhydrochloride
    • 918667-28-4
    • SY319251
    • Benzoic acid, 2-amino-6-(trifluoromethyl)-, hydrochloride (1:1)
    • DS-19949
    • SCHEMBL4454152
    • MFCD30729973
    • AKOS030524229
    • Inchi: 1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H
    • InChI Key: YGSNRIVWQPNEIT-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1C=CC=C(C=1C(=O)O)N)(F)F

Computed Properties

  • Exact Mass: 241.0117406g/mol
  • Monoisotopic Mass: 241.0117406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Pricemore >>

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2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Production Method

Production Method 1

Reaction Conditions
Reference
Process for preparation of 4(3H)-quinazolinone derivative
, World Intellectual Property Organization, , ,

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Preparation Products

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:918667-28-4)2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
Order Number:A941136
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:37
Price ($):497.0
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Additional information on 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride

Introduction to 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride (CAS No. 918667-28-4)

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride, identified by the CAS number 918667-28-4, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound belongs to the class of substituted benzoic acids, characterized by the presence of both an amino group and a trifluoromethyl substituent on the benzene ring. The hydrochloride salt form enhances its solubility, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structural features of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride contribute to its unique chemical properties and biological activities. The amino group (-NH₂) provides a site for hydrogen bonding and potential interactions with biological targets, while the trifluoromethyl group (-CF₃) influences the electronic distribution of the molecule, often enhancing binding affinity and metabolic stability. These characteristics make it a versatile building block in drug discovery and development.

In recent years, there has been growing interest in the pharmacological potential of compounds containing trifluoromethyl groups. The -CF₃ moiety is known to improve lipophilicity and metabolic resistance, which are critical factors in drug design. 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride has been explored in various research studies for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.

One of the most compelling aspects of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride is its role as a precursor in synthesizing more complex molecules. For instance, it has been utilized in the preparation of novel antimicrobial agents that target resistant bacterial strains. The trifluoromethyl group's ability to modulate electronic properties has been particularly useful in designing molecules with enhanced binding to enzymes and receptors involved in pathogenic processes.

Recent advancements in computational chemistry have further highlighted the significance of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride. High-throughput virtual screening (HTVS) and molecular docking studies have identified this compound as a promising candidate for further optimization into potent therapeutic agents. Researchers have leveraged these computational tools to predict its interactions with various biological targets, including proteases and kinases implicated in chronic diseases.

The hydrochloride salt form of this compound not only improves solubility but also enhances stability under storage conditions. This makes it an ideal candidate for industrial-scale synthesis and formulation into pharmaceutical products. The compound's compatibility with various synthetic methodologies has also facilitated its integration into multi-step synthetic routes, enabling the production of structurally diverse derivatives.

In clinical research, 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride has been investigated for its potential role in modulating immune responses. Studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. This has opened up new avenues for treating autoimmune diseases and chronic inflammatory conditions where traditional therapies may fall short.

The environmental impact of using 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride as an intermediate has also been a focus of recent research. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. These sustainable approaches align with global initiatives to promote environmentally responsible chemical manufacturing practices.

Future directions in the study of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride include exploring its potential as a scaffold for drug discovery against emerging pathogens. The increasing threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial strategies, and this compound offers a promising starting point for such endeavors.

Overall, 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride (CAS No. 918667-28-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its versatility as a synthetic intermediate, position it as a cornerstone in the development of next-generation therapeutics. As research continues to uncover new applications for this compound, its importance in addressing global health challenges is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:918667-28-4)2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
A941136
Purity:99%
Quantity:25g
Price ($):497.0
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